molecular formula C11H21NO3 B2637498 Tert-butyl 3-(aminomethyl)oxane-3-carboxylate CAS No. 2138241-33-3

Tert-butyl 3-(aminomethyl)oxane-3-carboxylate

Cat. No.: B2637498
CAS No.: 2138241-33-3
M. Wt: 215.293
InChI Key: GULCKCGZWVGDNC-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)oxane-3-carboxylate: is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . It is a derivative of oxane, featuring an aminomethyl group and a tert-butyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(aminomethyl)oxane-3-carboxylate typically involves the reaction of oxane derivatives with tert-butyl esters and aminomethyl groups under controlled conditions. One common method involves the use of tert-butyl 3-(aminomethyl)tetrahydro-2H-pyran-3-carboxylate as a precursor . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(aminomethyl)oxane-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and strong bases like sodium hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with ketone or aldehyde functional groups, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(aminomethyl)oxane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology: The compound is utilized in biological research to study enzyme interactions and metabolic pathways. Its aminomethyl group makes it a valuable probe for investigating biological processes involving amine-containing compounds.

Medicine: In medicinal chemistry, this compound serves as a precursor for the development of pharmaceuticals. Its derivatives have potential therapeutic applications, including as enzyme inhibitors and receptor modulators.

Industry: Industrially, the compound is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)oxane-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in metabolic pathways and cellular processes, making the compound useful in both research and therapeutic contexts .

Comparison with Similar Compounds

  • Tert-butyl 3-(aminomethyl)tetrahydro-2H-pyran-3-carboxylate
  • Tert-butyl (3-(aminomethyl)oxetan-3-yl)methylcarbamate

Comparison: Tert-butyl 3-(aminomethyl)oxane-3-carboxylate is unique due to its oxane ring structure, which imparts distinct chemical properties compared to similar compounds with pyran or oxetane rings. This uniqueness makes it a valuable compound for specific applications where the oxane ring’s reactivity and stability are advantageous .

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)oxane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)11(7-12)5-4-6-14-8-11/h4-8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULCKCGZWVGDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCOC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138241-33-3
Record name tert-butyl 3-(aminomethyl)oxane-3-carboxylate
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